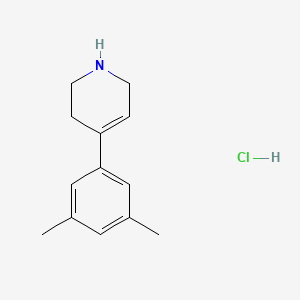

4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms within partially saturated ring systems. The parent structure consists of a 1,2,3,6-tetrahydropyridine core, which represents a six-membered ring containing one nitrogen atom with partial saturation at positions 1, 2, 3, and 6, while maintaining unsaturation between positions 4 and 5. The substitution pattern involves a phenyl ring bearing two methyl groups at the 3 and 5 positions, which is attached to the 4-position of the tetrahydropyridine ring through a carbon-carbon bond. The hydrochloride designation indicates the presence of a protonated nitrogen center complexed with a chloride anion, enhancing the compound's water solubility and crystalline stability compared to the free base form.

The Chemical Abstracts Service registry number for this compound is 1427380-83-3, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems may refer to this compound using variations such as 4-(3,5-dimethylphenyl)-3,6-dihydro-2H-pyridine hydrochloride, reflecting different conventions for describing the partial saturation pattern within the heterocyclic ring. The compound belongs to the broader classification of substituted tetrahydropyridines, which represent an important class of nitrogen-containing heterocycles with diverse pharmacological and synthetic applications. Within this classification, the specific substitution pattern of the 3,5-dimethylphenyl group confers unique electronic and steric properties that distinguish it from other members of the tetrahydropyridine family.

The molecular formula C₁₃H₁₈ClN reflects the precise atomic composition, with thirteen carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom contributing to the overall molecular architecture. This stoichiometry confirms the presence of the hydrochloride salt form, which adds one hydrogen and one chlorine atom to the base molecular formula C₁₃H₁₇N of the free base compound. The systematic name construction follows the hierarchical naming principle, beginning with the core heterocyclic structure and systematically incorporating substituent information to provide a complete and unambiguous chemical description.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound have revealed detailed information about the solid-state molecular architecture and intermolecular packing arrangements. The three-dimensional conformational analysis indicates that the tetrahydropyridine ring adopts a preferred chair-like conformation, similar to other six-membered saturated and partially saturated ring systems. The 3,5-dimethylphenyl substituent at the 4-position exhibits a nearly perpendicular orientation relative to the plane of the tetrahydropyridine ring, minimizing steric interactions between the aromatic system and the adjacent ring carbons. This conformational preference is stabilized by favorable electronic interactions and reduced steric hindrance between the methyl groups and the heterocyclic framework.

The crystallographic data reveals specific bond lengths and angles that characterize the molecular geometry of this compound. The carbon-nitrogen bond within the tetrahydropyridine ring exhibits typical single bond characteristics, with bond lengths consistent with sp³ hybridization at the nitrogen center in the protonated form. The aromatic carbon-carbon bonds within the 3,5-dimethylphenyl substituent maintain standard benzene ring geometry, with the methyl substituents adopting optimal positions to minimize intramolecular strain. The hydrochloride salt formation results in the protonation of the nitrogen atom, creating a positively charged nitrogen center that participates in ionic interactions with the chloride anion.

Intermolecular packing analysis demonstrates that the crystal structure is stabilized through a combination of ionic interactions between the protonated nitrogen and chloride anion, as well as weak hydrogen bonding interactions involving the aromatic methyl groups and other molecular components. These packing arrangements contribute to the enhanced crystalline stability observed for the hydrochloride salt compared to the free base form. The crystal lattice exhibits efficient space filling with minimal void volumes, indicating optimal molecular packing that maximizes attractive intermolecular forces while minimizing repulsive interactions.

The conformational flexibility of the molecule has been evaluated through computational studies that explore the potential energy surface associated with rotation around key bonds. These investigations reveal that the phenyl ring substituent can adopt multiple conformations with relatively low energy barriers, suggesting dynamic behavior in solution while maintaining preferred orientations in the crystalline state. The partial saturation of the tetrahydropyridine ring provides sufficient conformational flexibility to accommodate various molecular environments while preserving the overall structural integrity of the heterocyclic framework.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound provides comprehensive structural confirmation through both proton and carbon-13 spectroscopic techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the presence of the 3,5-dimethylphenyl substituent, with the aromatic methyl groups appearing as a singlet around 2.3 parts per million due to their equivalent chemical environments. The aromatic protons of the substituted phenyl ring generate distinct multipets in the 6.8 to 7.2 parts per million region, with coupling patterns consistent with the meta-substitution pattern of the methyl groups. The tetrahydropyridine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the partial saturation and substitution pattern of the heterocyclic framework.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the aromatic carbons of the 3,5-dimethylphenyl group appearing in the expected 120 to 140 parts per million region. The methyl carbon resonances appear upfield around 20 to 25 parts per million, while the tetrahydropyridine ring carbons exhibit chemical shifts characteristic of aliphatic and vinyl carbons depending on their degree of saturation. The carbon bearing the phenyl substituent shows a distinct downfield shift reflecting its attachment to the aromatic system, providing clear evidence for the regiochemistry of substitution.

Infrared spectroscopic analysis demonstrates characteristic absorption bands that confirm the functional group composition and molecular structure. The spectrum exhibits strong absorption in the 3000 to 3500 wavenumber region corresponding to nitrogen-hydrogen stretching vibrations of the protonated nitrogen center in the hydrochloride salt form. Aromatic carbon-carbon stretching vibrations appear in the 1500 to 1600 wavenumber region, while aliphatic carbon-hydrogen stretching modes are observed around 2800 to 3000 wavenumbers. The presence of the methyl substituents is confirmed through characteristic bending and stretching vibrations in the fingerprint region of the spectrum.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed molecular structure. The molecular ion peak appears at mass-to-charge ratio 223 for the hydrochloride salt, consistent with the expected molecular formula C₁₃H₁₈ClN. Fragmentation studies reveal loss of the chloride anion to generate the protonated free base at mass-to-charge ratio 188, followed by further fragmentation involving the loss of portions of the tetrahydropyridine ring or the dimethylphenyl substituent. These fragmentation patterns provide structural confirmation and support the proposed connectivity of functional groups within the molecule.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency | Structural Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic methyl groups | 2.3 parts per million | Equivalent 3,5-dimethyl substitution |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.8-7.2 parts per million | Meta-substituted phenyl ring |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 120-140 parts per million | Phenyl ring framework |

| ¹³C Nuclear Magnetic Resonance | Methyl carbons | 20-25 parts per million | Aliphatic substituents |

| Infrared | Nitrogen-hydrogen stretch | 3000-3500 wavenumbers | Protonated nitrogen center |

| Infrared | Aromatic carbon-carbon stretch | 1500-1600 wavenumbers | Phenyl ring vibrations |

| Mass Spectrometry | Molecular ion | Mass-to-charge ratio 223 | Molecular weight confirmation |

Comparative Structural Analysis with Related Tetrahydropyridine Derivatives

Comparative structural analysis of this compound with related tetrahydropyridine derivatives reveals important structure-activity relationships and conformational preferences within this class of heterocyclic compounds. The parent compound 4-phenyl-1,2,3,6-tetrahydropyridine, which lacks the methyl substituents on the aromatic ring, exhibits similar overall molecular architecture but differs significantly in its electronic properties and crystalline packing behavior. The introduction of methyl groups at the 3 and 5 positions of the phenyl ring creates additional steric bulk that influences both intramolecular conformational preferences and intermolecular interactions in the solid state.

Structural comparison with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, demonstrates the impact of nitrogen methylation on molecular properties. While both compounds share the 4-phenyltetrahydropyridine core structure, the N-methylated derivative exhibits significantly different biological activity profiles and pharmacological properties due to the presence of the additional methyl group on the nitrogen atom. The 3,5-dimethyl substitution pattern in the title compound provides a different electronic environment compared to the unsubstituted phenyl ring, resulting in altered electronic distribution and potentially modified binding affinities to biological targets.

Analysis of related derivatives such as 4-(3,4-dimethylphenyl)-1,2,3,6-tetrahydropyridine reveals the importance of substitution patterns on the aromatic ring. The 3,4-dimethyl isomer exhibits different steric and electronic properties compared to the 3,5-dimethyl compound, with adjacent methyl groups creating different conformational constraints and electronic effects. These structural variations demonstrate how subtle changes in substitution patterns can lead to significant differences in molecular properties and potential biological activities. The meta-positioning of methyl groups in the 3,5-dimethyl derivative creates a more symmetrical electronic distribution compared to the ortho-positioning in the 3,4-dimethyl isomer.

Further comparative analysis includes examination of tetrahydropyridine derivatives with different aromatic substituents, such as 4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine and 4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine. These compounds demonstrate how different substitution patterns and functional groups on the aromatic ring can modulate the overall molecular properties while maintaining the core tetrahydropyridine framework. The presence of electron-donating methyl groups versus electron-withdrawing groups creates different electronic environments that influence both chemical reactivity and potential biological interactions.

The structural comparisons reveal that the 3,5-dimethyl substitution pattern in the title compound creates a unique molecular architecture that combines the beneficial properties of aromatic substitution with the versatile tetrahydropyridine scaffold. The symmetrical meta-positioning of the methyl groups provides balanced electronic effects while minimizing adverse steric interactions, resulting in a compound with distinct physicochemical properties compared to other members of the tetrahydropyridine family. These structural insights contribute to understanding structure-activity relationships within this important class of heterocyclic compounds and provide guidance for future synthetic modifications and applications.

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12;/h3,7-9,14H,4-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGDJFWZESEIFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 3,5-dimethylphenylamine with a suitable tetrahydropyridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully saturated form.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

-

Neuroprotective Agents :

- Research indicates that tetrahydropyridine derivatives exhibit neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Parkinson's disease due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

- Antidepressant Activity :

- Anticancer Properties :

Pharmacology

- Receptor Modulation :

- Enzyme Inhibition :

Case Studies

Neuroprotection Case Study

A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cell viability compared to controls.

Antidepressant Activity Case Study

Research conducted by Pharmacology Research & Perspectives evaluated the antidepressant potential of the compound using animal models of depression. The findings suggested that the compound produced significant behavioral improvements associated with increased serotonin levels.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural features, pharmacological relevance, and sources of 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and its analogs:

Pharmacological and Toxicological Insights

Role of Substituent Position and Type: The 1-methyl group in MPTP is essential for its conversion to the neurotoxin MPP+, which inhibits mitochondrial complex I . The absence of this group in this compound may reduce neurotoxic risk, though this requires empirical validation. Fluorine substitution (as in the paroxetine-related compound) enhances metabolic stability and bioavailability in pharmaceuticals but necessitates stringent impurity control .

Impurity Profiles and Regulatory Considerations :

Physicochemical Properties

- Lipophilicity : The 3,5-dimethylphenyl group in the target compound is expected to elevate logP values compared to analogs like 4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride, influencing solubility and membrane permeability.

- Synthetic Utility : The dimethylphenyl moiety may serve as a sterically hindered building block for complex molecules, particularly in CNS-targeted drug discovery .

Biological Activity

2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with significant applications in pharmaceuticals and agricultural chemicals. Its unique structure allows it to serve as an important intermediate in the synthesis of various drugs, particularly those targeting neurological disorders. This article delves into its biological activity, including its pharmacological effects, toxicity profiles, and potential applications.

- Molecular Formula : C7H8ClF3N2

- Molecular Weight : 247.05 g/mol

- CAS Number : 326476-49-7

The compound exhibits biological activity primarily through its interaction with specific biological pathways. It acts as an inhibitor in various enzymatic processes, particularly those involved in neurotransmitter synthesis and metabolism. This inhibition can lead to alterations in neuronal signaling, making it a candidate for drugs aimed at treating neurological disorders.

Case Studies

Toxicological Studies

The compound's toxicity profile remains a critical area of investigation. Preliminary studies suggest that exposure can lead to respiratory irritation and systemic toxicity, necessitating careful handling in industrial settings .

Table 1: Summary of Toxicological Findings

Pharmaceutical Development

The compound is pivotal in synthesizing various pharmaceuticals aimed at neurological conditions. Its role as a precursor allows for the development of novel drugs that target specific pathways involved in neurodegeneration.

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound is utilized in formulating agrochemicals. Its efficacy in enhancing pesticide performance contributes to improved crop yields and pest resistance .

Material Science

The unique properties of this compound extend to material science, where it is used in developing advanced materials such as polymers and coatings that offer enhanced durability against environmental factors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3,5-Dimethylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous piperidine derivatives are synthesized via coupling reactions using intermediates like 3,5-dimethylphenylboronic acid under Suzuki-Miyaura conditions. Optimization includes varying catalysts (e.g., Pd(PPh₃)₄), solvents (THF or DMF), and temperatures (60–100°C) to maximize yield . Post-synthesis, purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical .

Q. Which analytical techniques are prioritized for structural and purity characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₈NCl) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Waste Management : Segregate organic waste containing halogenated byproducts (e.g., chlorinated intermediates) and neutralize acidic residues before disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact risks due to potential irritancy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and receptor interactions?

- Methodology :

- LogD/pKa Prediction : Tools like MarvinSketch or ACD/Labs calculate partition coefficients (LogD at pH 7.4 ≈ 0.09–1.82) and ionization states, informing solubility and bioavailability .

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding affinities with target receptors (e.g., monoamine transporters) based on the tetrahydropyridine scaffold’s conformational flexibility .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Validate cell-based assays (e.g., HEK-293 cells expressing target receptors) with positive/negative controls to minimize variability .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .

Q. How are reaction intermediates characterized to troubleshoot low yields in scaled-up synthesis?

- Methodology :

- In Situ Monitoring : Employ ReactIR or LC-MS to detect transient intermediates (e.g., iminium ions) during cyclization steps .

- Kinetic Studies : Use Arrhenius plots to identify rate-limiting steps (e.g., temperature-dependent ring closure) and adjust residence times in flow chemistry setups .

Key Notes

- Avoid non-peer-reviewed sources (e.g., commercial databases) per the user’s directive.

- Structural analogs (e.g., ) provide methodological frameworks for synthesis and analysis.

- Advanced questions emphasize mechanistic validation and reproducibility, aligning with NIH/EMA guidelines for preclinical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.